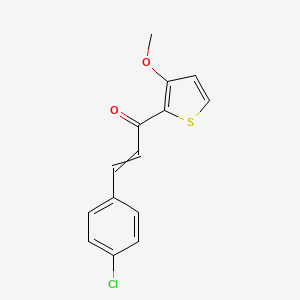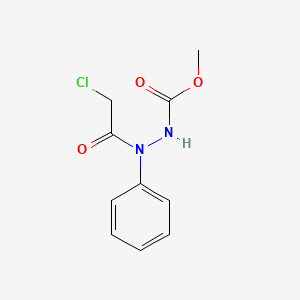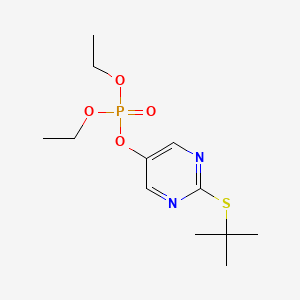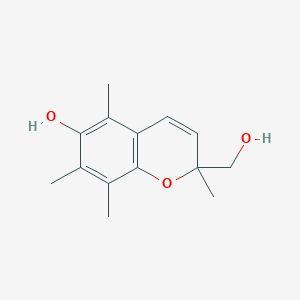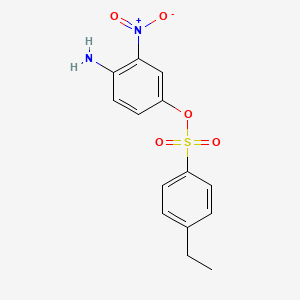
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate is an organic compound that features both amino and nitro functional groups attached to a benzene ring, along with an ethylbenzene sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethylbenzene-1-sulfonate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron or tin in hydrochloric acid for the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the handling of strong acids and reducing agents.
化学反応の分析
Types of Reactions
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron in hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo reduction and oxidation reactions. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
類似化合物との比較
Similar Compounds
4-Amino-3-nitrophenol: Similar structure but lacks the ethylbenzene sulfonate group.
4-Nitrophenyl 4-ethylbenzene-1-sulfonate: Similar but lacks the amino group.
Uniqueness
4-Amino-3-nitrophenyl 4-ethylbenzene-1-sulfonate is unique due to the presence of both amino and nitro groups along with the ethylbenzene sulfonate group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
90628-31-2 |
|---|---|
分子式 |
C14H14N2O5S |
分子量 |
322.34 g/mol |
IUPAC名 |
(4-amino-3-nitrophenyl) 4-ethylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O5S/c1-2-10-3-6-12(7-4-10)22(19,20)21-11-5-8-13(15)14(9-11)16(17)18/h3-9H,2,15H2,1H3 |
InChIキー |
CQYVROPGFMWMHJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)
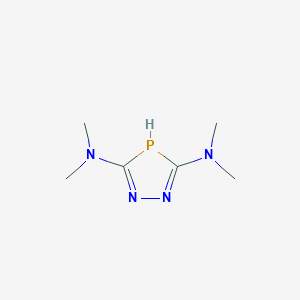
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}cyclopropane](/img/structure/B14351968.png)
![6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine](/img/structure/B14351972.png)
![4-(Phenylsulfanyl)-4-[(propan-2-yl)oxy]butane-1,2,3-triol](/img/structure/B14351975.png)
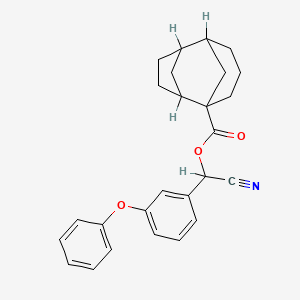
![2,2'-{[3-(Heptyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14351980.png)
methanone](/img/structure/B14351992.png)
